molecular formula C16H22FN3O2 B3976507 1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]-4-methylpiperidine

1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]-4-methylpiperidine

Cat. No. B3976507
M. Wt: 307.36 g/mol
InChI Key: UVPOKNLXQJBKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]-4-methylpiperidine, also known as 4F-POP or 4F-MOP, is a synthetic opioid that has gained attention in recent years due to its potent analgesic effects. This compound belongs to the piperidine class of opioids and is structurally similar to fentanyl, another potent opioid.

Mechanism of Action

Like other opioids, 1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]-4-methylpiperidine acts on the mu-opioid receptor in the brain and spinal cord to produce its analgesic effects. It also has some affinity for the delta and kappa opioid receptors.
Biochemical and Physiological Effects:
1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]-4-methylpiperidine produces a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and pupillary constriction. It can also cause nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]-4-methylpiperidine in lab experiments is its potency, which allows for lower dosages and smaller sample sizes. However, its potential for abuse and addiction, as well as its respiratory depressant effects, make it a challenging compound to work with.

Future Directions

Further research on 1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]-4-methylpiperidine may focus on its potential as a treatment for specific types of pain, such as neuropathic pain or cancer-related pain. Additionally, studies may investigate its potential for abuse and addiction, as well as its safety profile in comparison to other opioids. Finally, research may explore the use of 1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]-4-methylpiperidine in combination with other drugs to enhance its analgesic effects or reduce its side effects.

Scientific Research Applications

1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]-4-methylpiperidine has been the subject of several scientific studies due to its potential as a novel analgesic. One study conducted on rats found that 1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]-4-methylpiperidine was more potent than fentanyl and had a longer duration of action. Other studies have investigated its potential as a treatment for neuropathic pain and cancer-related pain.

properties

IUPAC Name

1-(2-fluoro-4-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O2/c1-12-4-8-19(9-5-12)14-11-15(18-6-2-3-7-18)16(20(21)22)10-13(14)17/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPOKNLXQJBKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C(=C2)N3CCCC3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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